N-Ethyl-4-hydroxypiperidine

Description

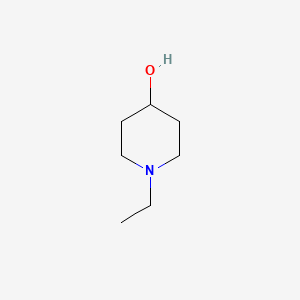

Structure

2D Structure

Properties

IUPAC Name |

1-ethylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-2-8-5-3-7(9)4-6-8/h7,9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHOJTPZHHMJMCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00188670 | |

| Record name | 1-Ethylpiperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00188670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3518-83-0 | |

| Record name | 1-Ethyl-4-piperidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3518-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl-4-piperidinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003518830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Ethylpiperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00188670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethylpiperidin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.481 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-ETHYL-4-PIPERIDINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M2F8HJ4QKP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Ethyl-4-hydroxypiperidine (CAS 3518-83-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of N-Ethyl-4-hydroxypiperidine, a key intermediate in organic and medicinal chemistry.

Core Properties

This compound, also known as 1-ethylpiperidin-4-ol, is a heterocyclic organic compound featuring a piperidine ring substituted with an ethyl group at the nitrogen atom and a hydroxyl group at the 4-position.[1] Its bifunctional nature makes it a versatile building block in the synthesis of a wide range of biologically active molecules.[2]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. The data presented is a consolidation from various sources, reflecting the range of reported values.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₅NO | [1][3][4] |

| Molecular Weight | 129.20 g/mol | [1][3] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Boiling Point | 209.3 °C at 760 mmHg114-116 °C at 20-21 Torr108-109 °C at 20-21 Torr | [5][1] |

| Melting Point | ~23-26 °C | [1] |

| Density | 0.978 g/cm³0.9529 g/cm³ at 25 °C | [1] |

| Solubility | Soluble in water (368 g/L at 25 °C) and organic solvents like alcohols and ethers. | [1][6] |

| Flash Point | 95.6 °C | [1][5] |

| pKa (Predicted) | 14.88 ± 0.20 | [6] |

| Refractive Index | 1.480 | [1][5] |

| LogP | 0.40090 | [5] |

Safety and Handling

This compound is classified as an irritant. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn during handling.[1] Work should be conducted in a well-ventilated area.

Hazard Statements:

-

H315: Causes skin irritation.[6]

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P332+P313: If skin irritation occurs: Get medical advice/attention.

-

P362+P364: Take off contaminated clothing and wash it before reuse.[6]

Synthesis of this compound

A common synthetic route to this compound involves a two-step process starting from 4-hydroxypiperidine.[1]

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis

Step 1: N-Alkylation of 4-Hydroxypiperidine to N-Ethyl-4-piperidone [1]

-

To a solution of 4-hydroxypiperidine in a suitable solvent (e.g., acetonitrile or DMF), add a base such as potassium carbonate.

-

Add ethyl bromide dropwise to the reaction mixture at room temperature.

-

Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC).

-

Filter the reaction mixture to remove the inorganic salts.

-

Remove the solvent under reduced pressure to obtain crude N-Ethyl-4-piperidone.

Step 2: Reduction of N-Ethyl-4-piperidone to this compound [1]

-

Dissolve the crude N-Ethyl-4-piperidone in a suitable solvent such as methanol or ethanol.

-

Cool the solution in an ice bath.

-

Slowly add a reducing agent, such as sodium borohydride, in portions.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Quench the reaction by the slow addition of water.

-

Remove the solvent under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

-

The product can be further purified by vacuum distillation.

Spectroscopic Data

¹H and ¹³C NMR Spectroscopy

While specific peak assignments were not available in the searched literature, typical chemical shifts for similar piperidine structures can be predicted. The ¹H NMR spectrum is expected to show signals for the ethyl group protons (a quartet and a triplet), protons on the piperidine ring, and the hydroxyl proton. The ¹³C NMR spectrum would display distinct signals for the two carbons of the ethyl group and the carbons of the piperidine ring. Some sources indicate the availability of ¹H NMR (400 MHz in CDCl₃) and ¹³C NMR (in CDCl₃) data.[5][6]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a broad absorption band in the region of 3300-3500 cm⁻¹, corresponding to the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the ethyl and piperidine groups are expected in the 2800-3000 cm⁻¹ region. The C-N stretching vibration typically appears in the 1000-1200 cm⁻¹ range. The NIST WebBook provides a gas-phase IR spectrum.[3][7]

Mass Spectrometry

The electron ionization (EI) mass spectrum of this compound would likely show a molecular ion peak (M⁺) at m/z = 129. Key fragmentation patterns would involve the loss of the ethyl group, the hydroxyl group, or cleavage of the piperidine ring. The NIST WebBook provides the mass spectrum.[7][8]

Applications in Drug Development and Research

This compound is a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs).[2] The piperidine moiety is a common scaffold in many centrally acting drugs.

Caption: Role of this compound in drug development.

Its applications include:

-

Anti-Parkinson's Disease Drugs: It is used as an intermediate in the synthesis of dopamine agonists.[1]

-

Antipsychotics: The piperidine ring is a core structure in many antipsychotic medications.[2]

-

Analgesics: Derivatives of 4-hydroxypiperidine have been investigated for their analgesic properties.[9]

-

Corrosion Inhibitors and Catalysts: Beyond pharmaceuticals, it also finds use in material science as a corrosion inhibitor and as a catalyst in certain organic reactions.[2]

Experimental Protocols for Property Determination

Boiling Point Determination (Capillary Method)

-

A small amount of this compound is placed in a fusion tube.

-

A capillary tube, sealed at one end, is placed inverted into the fusion tube.

-

The assembly is attached to a thermometer and heated in a Thiele tube or an oil bath with gentle and uniform heating.

-

The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is recorded as the boiling point.[10][11]

Solubility in Water

-

To a test tube, add a measured volume of deionized water (e.g., 2 mL).

-

Add a small, measured amount of this compound (e.g., 5 drops).

-

Vigorously stir or shake the mixture for a set period.

-

Allow the mixture to stand and observe for any phase separation. If the solution is homogeneous, the compound is considered soluble at that concentration.

-

The pH of the resulting solution can be tested with pH paper to confirm its basic nature.[3][12]

References

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemhaven.org [chemhaven.org]

- 4. nbinno.com [nbinno.com]

- 5. Page loading... [guidechem.com]

- 6. Page loading... [guidechem.com]

- 7. This compound [webbook.nist.gov]

- 8. 1-Ethylpiperidin-4-ol | C7H15NO | CID 77056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 11. cdn.juniata.edu [cdn.juniata.edu]

- 12. www1.udel.edu [www1.udel.edu]

A Technical Guide to the Physicochemical Properties of 1-Ethylpiperidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-ethylpiperidin-4-ol, a key heterocyclic compound relevant in medicinal chemistry and drug development. This document outlines its fundamental characteristics, details the experimental protocols for their determination, and presents a logical workflow for one of the key experimental procedures.

Core Physicochemical Properties

1-Ethylpiperidin-4-ol, also known as N-ethyl-4-hydroxypiperidine, is a substituted piperidine derivative. Understanding its physicochemical properties is crucial for predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME).

Quantitative Data Summary

The following table summarizes the key physicochemical properties of 1-ethylpiperidin-4-ol. It is important to note that while some experimental data for the closely related ketone analog, 1-ethyl-4-piperidone, is available, the data for 1-ethylpiperidin-4-ol is primarily based on computational models.

| Property | Value | Source |

| Molecular Formula | C₇H₁₅NO | PubChem[1] |

| Molecular Weight | 129.20 g/mol | PubChem (Computed)[1] |

| XLogP3-AA (logP) | 0.5 | PubChem (Computed)[1] |

| Monoisotopic Mass | 129.115364102 Da | PubChem (Computed)[1] |

| Topological Polar Surface Area | 23.5 Ų | PubChem (Computed)[1] |

| Hydrogen Bond Donor Count | 1 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem (Computed)[1] |

| Rotatable Bond Count | 1 | PubChem (Computed)[1] |

Experimental Protocols

Accurate determination of physicochemical properties relies on standardized experimental protocols. The following sections detail the methodologies for measuring key parameters.

Melting Point Determination

The melting point is a fundamental physical property used for identification and purity assessment of a solid compound.

Protocol: Capillary Method

-

Sample Preparation: A small amount of the finely powdered, dry sample of 1-ethylpiperidin-4-ol is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[2][3][4]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[2] This assembly is then placed in a heating apparatus, such as a Thiele tube containing mineral oil or an automated melting point apparatus.[2]

-

Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.[4]

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the sample.[4] A pure compound will exhibit a sharp melting point range of 0.5-1.0°C.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Protocol: Capillary Method (Siwoloboff's Method)

-

Sample Preparation: A small volume (a few milliliters) of 1-ethylpiperidin-4-ol is placed in a small test tube or fusion tube.[5][6][7]

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid with the open end submerged.[5][6][7]

-

Apparatus Setup: The test tube is attached to a thermometer and heated in a suitable apparatus, such as a Thiele tube or an aluminum block heater.[6][8]

-

Heating and Observation: The sample is heated gently. As the liquid's temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary.[7] The heating is then discontinued, and the liquid is allowed to cool.

-

Recording: The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[7][9]

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a basic compound like 1-ethylpiperidin-4-ol, the pKa of its conjugate acid is determined.

Protocol: Potentiometric Titration

-

Solution Preparation: A solution of 1-ethylpiperidin-4-ol of a known concentration (e.g., 1 mM) is prepared in water. The ionic strength of the solution is kept constant using a background electrolyte like 0.15 M KCl.[10][11]

-

Initial pH Adjustment: The solution is made acidic by adding a standard solution of a strong acid (e.g., 0.1 M HCl) to a pH of approximately 1.8-2.0.[10][11]

-

Titration: The solution is then titrated with a standard solution of a strong base (e.g., 0.1 M NaOH) added in small, precise increments.[10][11]

-

pH Measurement: After each addition of the titrant, the solution is stirred to ensure homogeneity, and the pH is recorded using a calibrated pH meter.[10][11]

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve, which corresponds to the pH at which half of the compound is in its protonated form.[12]

logP Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a critical factor in its pharmacokinetic profile.

Protocol: Shake-Flask Method

-

Phase Saturation: Equal volumes of 1-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline at pH 7.4) are mixed and shaken vigorously for 24 hours to ensure mutual saturation. The two phases are then separated.[13][14]

-

Partitioning: A known amount of 1-ethylpiperidin-4-ol is dissolved in one of the pre-saturated phases. This solution is then mixed with a specific volume of the other pre-saturated phase in a flask.[13]

-

Equilibration: The flask is shaken for a sufficient period (e.g., overnight) to allow the compound to partition between the two phases and reach equilibrium.[15]

-

Phase Separation: The mixture is allowed to stand until the two phases have completely separated. Centrifugation can be used to facilitate this process.[15]

-

Concentration Analysis: The concentration of 1-ethylpiperidin-4-ol in both the 1-octanol and aqueous phases is determined using a suitable analytical technique, such as HPLC or UV-Vis spectroscopy.[13]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the 1-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[16]

Visualizations

The following diagram illustrates the experimental workflow for the determination of the octanol-water partition coefficient (logP) using the shake-flask method.

Biological Context and Significance

Piperidine and its derivatives are common scaffolds in medicinal chemistry due to their favorable pharmacokinetic properties. N-alkyl-4-hydroxypiperidines, the class of compounds to which 1-ethylpiperidin-4-ol belongs, have been investigated for a range of biological activities. Studies on related N-alkyl piperidine structures have shown potential anti-neuroinflammatory and antifungal activities.[17][18] The specific biological roles and signaling pathways directly involving 1-ethylpiperidin-4-ol are a subject for further research, but its structural motifs suggest it as a valuable building block for the synthesis of novel therapeutic agents.

References

- 1. 1-Ethylpiperidin-4-ol | C7H15NO | CID 77056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. byjus.com [byjus.com]

- 4. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 5. cdn.juniata.edu [cdn.juniata.edu]

- 6. byjus.com [byjus.com]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 9. Video: Boiling Points - Concept [jove.com]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. LogP / LogD shake-flask method [protocols.io]

- 15. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

N-Ethyl-4-hydroxypiperidine: A Technical Guide for Researchers

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and analysis of N-Ethyl-4-hydroxypiperidine. This compound, also known as 1-ethylpiperidin-4-ol, is a key intermediate in the synthesis of a variety of pharmaceutical compounds.

Molecular Structure and Properties

This compound is a heterocyclic compound featuring a piperidine ring substituted with an ethyl group at the nitrogen atom and a hydroxyl group at the 4-position. Its chemical properties make it a versatile building block in medicinal chemistry.

| Property | Value | Source |

| Molecular Formula | C₇H₁₅NO | [1][2][3] |

| Molecular Weight | 129.2001 g/mol | [1][4] |

| 129.20 g/mol | [2][5] | |

| 129.203 g/mol | [6][7] | |

| IUPAC Name | 1-ethylpiperidin-4-ol | [3] |

| CAS Number | 3518-83-0 | [1][3] |

| Appearance | Colorless to light yellow liquid | [8] |

| Boiling Point | 210-213 °C | [8] |

| Melting Point | 23-26 °C | [8] |

| SMILES | CCN1CCC(O)CC1 | [2][3] |

Synthesis of this compound

There are two primary synthetic routes for the preparation of this compound. The choice of method may depend on the availability of starting materials and desired scale.

Experimental Protocols

Route 1: N-Alkylation of 4-Piperidinol

This method involves the direct ethylation of 4-piperidinol using an ethylating agent such as ethyl bromide in the presence of a base.[8]

Materials:

-

4-Piperidinol

-

Ethyl Bromide

-

Potassium Carbonate (anhydrous)

-

Acetonitrile (anhydrous)

-

Dichloromethane

-

Saturated aqueous Sodium Bicarbonate solution

-

Brine (saturated aqueous Sodium Chloride solution)

-

Anhydrous Sodium Sulfate

Procedure:

-

To a solution of 4-piperidinol (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).

-

Stir the suspension vigorously at room temperature.

-

Add ethyl bromide (1.2 eq) dropwise to the suspension.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the product by vacuum distillation or column chromatography.

Route 2: Reduction of N-Ethyl-4-piperidone

This protocol describes the reduction of the ketone functionality of N-Ethyl-4-piperidone to the corresponding alcohol using sodium borohydride.[8]

Materials:

-

N-Ethyl-4-piperidone

-

Sodium Borohydride (NaBH₄)

-

Methanol

-

Deionized Water

-

Dichloromethane

-

Anhydrous Magnesium Sulfate

Procedure:

-

Dissolve N-Ethyl-4-piperidone (1.0 eq) in methanol in a round-bottom flask.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction by TLC or GC-MS.

-

Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Extract the aqueous residue with dichloromethane (3 x volume).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Further purification can be achieved by vacuum distillation.

Product Purification and Characterization

Purification by Recrystallization/Distillation

For solid batches, recrystallization can be employed for purification. A suitable solvent system should be chosen where the compound is soluble at high temperatures and sparingly soluble at low temperatures.[9] For liquid products, vacuum distillation is the preferred method of purification.

Characterization

The identity and purity of the synthesized this compound should be confirmed by analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum should show characteristic signals for the ethyl group (a quartet and a triplet), the piperidine ring protons, and the hydroxyl proton.[6][10]

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks corresponding to the seven carbon atoms in the molecule.[6]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for assessing the purity and confirming the molecular weight of the compound.

Typical GC-MS Parameters:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp at a steady rate (e.g., 10-20 °C/min) to a final temperature (e.g., 280-300 °C).

-

Carrier Gas: Helium at a constant flow rate.

-

MS Detector: Electron Ionization (EI) at 70 eV. The mass spectrum should show the molecular ion peak (m/z = 129) and characteristic fragmentation patterns.[11]

References

- 1. This compound [webbook.nist.gov]

- 2. chemeo.com [chemeo.com]

- 3. This compound 97% | CAS: 3518-83-0 | AChemBlock [achemblock.com]

- 4. This compound [webbook.nist.gov]

- 5. chemscene.com [chemscene.com]

- 6. Page loading... [guidechem.com]

- 7. Page loading... [wap.guidechem.com]

- 8. chembk.com [chembk.com]

- 9. mt.com [mt.com]

- 10. researchgate.net [researchgate.net]

- 11. documents.thermofisher.com [documents.thermofisher.com]

Navigating the Solubility Landscape of N-Ethyl-4-hydroxypiperidine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of N-Ethyl-4-hydroxypiperidine in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide synthesizes the available qualitative information, presents a detailed experimental protocol for determining solubility, and illustrates key concepts through logical and workflow diagrams. This document is intended to be a valuable resource for those working in pharmaceutical development, chemical synthesis, and scientific research.

Core Concepts in Solubility

This compound is a heterocyclic compound featuring a polar hydroxyl group and a tertiary amine within a piperidine ring, with an ethyl group attached to the nitrogen. Its solubility in organic solvents is governed by the interplay of its molecular structure and the physicochemical properties of the solvent. The principle of "like dissolves like" is paramount; the polar nature of the hydroxyl group suggests solubility in polar solvents, while the nonpolar ethyl group and piperidine ring may confer some solubility in less polar environments.

Solubility Profile of this compound

For a structurally related compound, 1-Ethyl-4-piperidone hydrochloride, it is reported to be miscible in tetrahydrofuran (THF), dichloromethane (DCM), and ethyl acetate (EtOAc), and sparingly soluble in hexane.[4] This suggests that this compound is likely to exhibit good solubility in polar aprotic and moderately polar solvents, with limited solubility in nonpolar aliphatic hydrocarbons.

Table 1: Summary of Solubility Data for this compound and Related Compounds

| Compound | Solvent | Temperature (°C) | Solubility | Data Type |

| This compound | Alcohols | Not Specified | Soluble | Qualitative |

| This compound | Ethers | Not Specified | Soluble | Qualitative |

| This compound | Not Specified | 25 | 368 g/L | Quantitative |

| 1-Ethyl-4-piperidone HCl | Tetrahydrofuran (THF) | Not Specified | Miscible | Qualitative |

| 1-Ethyl-4-piperidone HCl | Dichloromethane (DCM) | Not Specified | Miscible | Qualitative |

| 1-Ethyl-4-piperidone HCl | Ethyl Acetate (EtOAc) | Not Specified | Miscible | Qualitative |

| 1-Ethyl-4-piperidone HCl | Hexane | Not Specified | Sparingly Soluble | Qualitative |

Experimental Protocol for Determining Solubility

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent, based on the widely accepted shake-flask method.[5][6][7]

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (solid, of known purity)

-

Selected organic solvent (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene, hexane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature orbital shaker or water bath

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer) or other quantitative analytical instrument.

Procedure:

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in the chosen organic solvent to prepare a stock solution of known concentration.

-

Prepare a series of calibration standards by serial dilution of the stock solution.

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Add a known volume of the selected organic solvent to the vial.

-

-

Equilibration:

-

Tightly cap the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the solution reaches saturation. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vial to stand undisturbed for a period to allow the excess solid to settle.

-

Carefully withdraw a clear aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

-

-

Dilution and Quantification:

-

Accurately dilute the filtered saturated solution with the organic solvent to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample using a validated HPLC method or another suitable quantitative technique.

-

Determine the concentration of this compound in the diluted sample by comparing its response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Visualizing Key Processes and Concepts

To further elucidate the experimental process and the factors influencing solubility, the following diagrams are provided.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Factors influencing the solubility of this compound.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents for professionals in research and drug development. While a comprehensive quantitative dataset is currently unavailable in the public domain, the provided qualitative information, detailed experimental protocol, and illustrative diagrams offer a robust framework for approaching solubility studies of this compound. The presented methodology can be employed to generate reliable, in-house solubility data, which is critical for process development, formulation design, and other research applications.

References

Technical Guide: Physicochemical Properties of 1-Ethylpiperidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available data on the melting and boiling points of 1-ethylpiperidin-4-ol. Due to a lack of experimentally determined values in readily available scientific literature and databases, this guide presents computed data for 1-ethylpiperidin-4-ol alongside experimental data for the closely related compound, 1-ethyl-4-piperidone, for comparative purposes. Furthermore, this guide outlines the standard experimental protocols for determining the melting and boiling points of organic compounds.

Data Presentation: Physicochemical Properties

The following table summarizes the available quantitative data for 1-ethylpiperidin-4-ol and the related compound 1-ethyl-4-piperidone. It is crucial to note that the data for 1-ethylpiperidin-4-ol are computational estimations and have not been experimentally verified.

| Compound | Molecular Formula | CAS Number | Melting Point (°C) | Boiling Point (°C) | Data Type |

| 1-Ethylpiperidin-4-ol | C₇H₁₅NO | 3518-83-0 | Not Available | Not Available | Experimental |

| Not Available | Not Available | Computed[1] | |||

| 1-Ethyl-4-piperidone | C₇H₁₃NO | 3612-18-8 | Not Available | 46-48 (at 1 mmHg) | Experimental |

Experimental Protocols

The following sections detail the standard methodologies for the experimental determination of melting and boiling points for organic compounds.

Melting Point Determination

The melting point of a solid organic compound is the temperature at which it transitions from a solid to a liquid phase. This physical property is a crucial indicator of purity.

Methodology:

-

Sample Preparation: A small, finely powdered sample of the crystalline solid is packed into a thin-walled capillary tube, sealed at one end.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block or an oil bath and a calibrated thermometer or an electronic temperature sensor.

-

Heating: The sample is heated at a slow, controlled rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating medium, and the thermometer.

-

Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts (the completion of melting) are recorded. This range is reported as the melting point.

-

Purity Assessment: A sharp melting point range (typically 0.5-1 °C) is indicative of a pure compound, whereas a broad melting point range suggests the presence of impurities.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

Methodology:

-

Sample Preparation: A small volume of the liquid is placed in a small test tube or a fusion tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

Apparatus Setup: The test tube assembly is attached to a thermometer and heated in a suitable apparatus, such as a Thiele tube or a boiling point apparatus, containing a high-boiling liquid (e.g., mineral oil or silicone oil).

-

Heating and Observation: The apparatus is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.

-

Boiling Point Reading: The heat is removed, and the liquid is allowed to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for determining the melting and boiling points of a chemical compound.

Caption: Experimental workflow for determining melting and boiling points.

References

Spectroscopic Profile of N-Ethyl-4-hydroxypiperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for N-Ethyl-4-hydroxypiperidine (CAS No. 3518-83-0), a key intermediate in pharmaceutical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in research and development.

Chemical Structure and Properties

-

Molecular Formula: C₇H₁₅NO[1]

-

Molecular Weight: 129.20 g/mol [1]

-

IUPAC Name: 1-ethylpiperidin-4-ol[1]

-

Synonyms: N-Ethyl-4-piperidinol, 1-Ethyl-4-hydroxypiperidine[1]

Spectroscopic Data Summary

The following tables summarize the key spectral data for this compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Solvent: CDCl₃ | Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.70 | m | 1H | CH-OH |

| ~2.80 | m | 2H | Piperidine H₂ (axial) |

| ~2.45 | q | 2H | N-CH₂-CH₃ |

| ~2.20 | m | 2H | Piperidine H₂ (equatorial) |

| ~1.90 | m | 2H | Piperidine H₃ (axial) |

| ~1.65 | m | 2H | Piperidine H₃ (equatorial) |

| ~1.10 | t | 3H | N-CH₂-CH₃ |

| (variable) | br s | 1H | OH |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Solvent: CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| ~68.0 | C4 (CH-OH) |

| ~52.5 | C2, C6 |

| ~51.0 | N-CH₂ |

| ~34.0 | C3, C5 |

| ~12.0 | N-CH₂-CH₃ |

IR (Infrared) Spectroscopy Data

Technique: Liquid Film

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | O-H stretch (alcohol) |

| 2970 - 2930 | Strong | C-H stretch (aliphatic CH₂) |

| 2800 - 2750 | Medium | C-H stretch (N-CH₂) |

| 1460 - 1440 | Medium | C-H bend (CH₂) |

| 1100 - 1050 | Strong | C-O stretch (secondary alcohol) |

Mass Spectrometry (MS) Data

Technique: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Assignment |

| 129 | Moderate | [M]⁺ (Molecular Ion) |

| 114 | High | [M - CH₃]⁺ |

| 98 | High | [M - CH₂OH]⁺ or [M - H₂O - CH₃]⁺ |

| 84 | High | [M - CH₂CH₃ - H₂O]⁺ |

| 70 | Base Peak | Piperidine fragment |

| 57 | High | [C₄H₉]⁺ or ethyl-piperidine fragment |

Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) within a clean, dry 5 mm NMR tube.

-

Instrumentation: A 400 MHz NMR spectrometer is used for analysis.

-

¹H NMR Acquisition:

-

The spectrometer is tuned to the proton frequency.

-

A standard single-pulse experiment is performed.

-

Data is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

The chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

The spectrometer is tuned to the carbon-13 frequency.

-

A proton-decoupled experiment is performed to simplify the spectrum to single lines for each carbon environment.

-

A sufficient number of scans are acquired due to the lower natural abundance of ¹³C.

-

The chemical shifts are referenced to the CDCl₃ solvent peak (δ 77.16 ppm).

-

Infrared (IR) Spectroscopy

-

Sample Preparation: A drop of neat this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the clean salt plates is recorded.

-

The sample is placed in the spectrometer's sample holder.

-

The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

-

Mass Spectrometry (MS)

-

Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via direct injection or through a gas chromatography (GC) inlet.

-

Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source is used.

-

Ionization: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged fragments are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: A detector records the abundance of each fragment at its specific m/z value, generating the mass spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

N-Ethyl-4-hydroxypiperidine: A Core Intermediate in Modern Pharmaceutical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-Ethyl-4-hydroxypiperidine (CAS: 3518-83-0) is a heterocyclic organic compound that has emerged as a critical building block in the synthesis of a wide range of Active Pharmaceutical Ingredients (APIs).[1] Its structure, which features a piperidine ring with an ethyl group on the nitrogen atom and a hydroxyl group at the 4-position, provides a unique combination of a tertiary amine and a secondary alcohol. This bifunctionality makes it a versatile intermediate for creating complex molecular architectures found in various therapeutic agents, including analgesics, antipsychotics, and antiviral medications.[1]

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are fundamental to its handling, storage, and application in synthesis. The compound is typically a colorless to pale yellow liquid, soluble in water and common organic solvents.[1][2] Optimal storage conditions are sealed in a dry, room-temperature environment, away from light and oxidants.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₅NO | [3][4] |

| Molecular Weight | 129.20 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Melting Point | ~23-26 °C | [2] |

| Boiling Point | ~210-213 °C | [2] |

| Solubility | Soluble in water (368 g/L at 25 °C) | [2][4] |

| pKa | 14.88 ± 0.20 (Predicted) | [4] |

| Octanol/Water Partition Coefficient (logP) | 0.463 (Crippen Method) | [3] |

Synthesis and Experimental Protocols

The preparation of this compound is a key process for its application in the pharmaceutical industry. A common synthetic route involves a two-step process starting from 4-hydroxypiperidine.

General Synthesis Workflow

The logical flow for the synthesis of this compound and its subsequent use as a pharmaceutical intermediate is outlined below. The process begins with readily available starting materials and proceeds through key transformations.

Caption: General workflow for the synthesis and utilization of this compound.

Experimental Protocol 1: Synthesis of this compound

This protocol describes a common method for synthesizing the target intermediate. The process involves the N-alkylation of 4-hydroxypiperidine followed by the reduction of the resulting ketone.[2]

Materials:

-

4-Piperidinol

-

Ethyl bromide

-

Alkali catalyst (e.g., Potassium Carbonate)

-

Solvent (e.g., Acetonitrile)

-

Reducing agent (e.g., Sodium Borohydride)

-

Methanol

Procedure:

-

N-Alkylation:

-

To a solution of 4-piperidinol (1.0 equivalent) in acetonitrile, add potassium carbonate (1.5 equivalents).

-

Add ethyl bromide (1.2 equivalents) dropwise to the stirred mixture at room temperature.

-

Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

-

Cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure to obtain crude N-ethyl-4-piperidone.

-

-

Reduction:

-

Dissolve the crude N-ethyl-4-piperidone in methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove methanol.

-

Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield this compound. The product can be further purified by vacuum distillation.

-

Application in Pharmaceutical Synthesis: A Case Study of Remifentanil Precursors

This compound is a key precursor in the synthesis of potent analgesics, most notably remifentanil, an ultra-short-acting µ-opioid agonist.[5][6] The piperidine ring of this compound forms the core scaffold of the remifentanil molecule.

Experimental Protocol 2: Synthesis of a Key Remifentanil Intermediate

The following protocol outlines the synthesis of a key intermediate for remifentanil, starting from this compound. This involves the reaction with aniline and subsequent functional group manipulations.

Materials:

-

This compound

-

Aniline

-

Propionyl chloride

-

Methyl acrylate

-

Toluene

-

Triethylamine

Procedure:

-

Alkylation with Methyl Acrylate:

-

A key step in the synthesis of remifentanil involves the alkylation of a substituted 4-piperidine intermediate.[5] In a variation of this synthesis, a precursor derived from this compound is reacted with methyl acrylate.

-

Dissolve the N-ethyl-4-piperidine derivative (1.0 equivalent) in a suitable solvent like methanol.

-

Add methyl acrylate (1.1 equivalents) and a catalytic amount of acetic acid.

-

Stir the reaction at room temperature, monitoring for completion.

-

The resulting product, a 3-(4-substituted-1-piperidine)propanoic acid methyl ester, is a crucial intermediate.[7]

-

-

Acylation with Propionyl Chloride:

-

The secondary amine resulting from the previous steps is then acylated.

-

Dissolve the intermediate (1.0 equivalent) in an inert solvent such as toluene.

-

Add propionyl chloride (1.2 equivalents) dropwise.

-

The reaction is often heated to reflux to ensure completion.[7]

-

After cooling, a base like triethylamine is added to neutralize the HCl byproduct.[7]

-

The resulting product contains the core structure required for remifentanil.

-

Biological Context: Mu-Opioid Receptor Signaling

Pharmaceuticals derived from this compound, such as remifentanil, primarily exert their effects by acting as agonists at the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[8][9]

Simplified Mu-Opioid Receptor (MOR) Signaling Pathway

Activation of the MOR by an agonist like remifentanil initiates a cascade of intracellular events leading to analgesia. This involves the inhibition of adenylate cyclase and the modulation of ion channels.

References

- 1. echemi.com [echemi.com]

- 2. chembk.com [chembk.com]

- 3. chemeo.com [chemeo.com]

- 4. Page loading... [wap.guidechem.com]

- 5. US20100048908A1 - Process for Remifentanil Synthesis - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. WO2007144391A1 - Process for preparing remifentanil, intermediates thereof, use of said intermediates and processes for their preparation - Google Patents [patents.google.com]

- 8. Mu-opioid receptor - Wikipedia [en.wikipedia.org]

- 9. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of the Hydroxyl Group in 1-Ethylpiperidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the hydroxyl group in 1-ethylpiperidin-4-ol, a crucial functional group in a molecule of significant interest in medicinal chemistry and drug development. Understanding the reactivity of this secondary alcohol is paramount for the strategic design and synthesis of novel therapeutic agents. This document details common transformations of the hydroxyl moiety, including esterification, etherification, oxidation, and nucleophilic substitution, supported by experimental protocols and quantitative data.

Core Reactivity Principles

The hydroxyl group (-OH) in 1-ethylpiperidin-4-ol is a versatile functional handle for molecular modification. As a secondary alcohol, its reactivity is influenced by both electronic and steric factors. The adjacent piperidine ring, with its tertiary amine, can also play a role in the molecule's overall reactivity, potentially acting as an internal base or nucleophile. Key reactions of the hydroxyl group typically involve its conversion into a better leaving group or its deprotonation to form a nucleophilic alkoxide.

Synthesis of 1-Ethylpiperidin-4-ol

The precursor for 1-ethylpiperidin-4-ol is typically 1-ethyl-4-piperidone. The synthesis of this ketone can be achieved through the N-alkylation of 4-piperidone. A common method involves the reaction of 4-piperidone hydrochloride monohydrate with an ethylating agent, such as bromoethane, in the presence of a base like sodium carbonate. Subsequent reduction of the ketone functionality yields the target secondary alcohol, 1-ethylpiperidin-4-ol. Sodium borohydride (NaBH₄) in a protic solvent like methanol is a widely used and effective reducing agent for this transformation, generally providing high yields.

A representative workflow for the synthesis is depicted below:

Caption: Synthetic pathway to 1-ethylpiperidin-4-ol.

Key Reactions of the Hydroxyl Group

The hydroxyl group of 1-ethylpiperidin-4-ol can undergo a variety of chemical transformations, allowing for the introduction of diverse functionalities.

Esterification

Esterification is a fundamental reaction for modifying the hydroxyl group, often to produce prodrugs or to alter the physicochemical properties of a molecule.

Fischer Esterification: This acid-catalyzed reaction involves heating the alcohol with a carboxylic acid. To drive the equilibrium towards the product, an excess of the carboxylic acid or removal of water is typically employed.

Acylation with Acyl Chlorides or Anhydrides: A more reactive approach involves the use of acyl chlorides or anhydrides in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the acidic byproduct.

| Reaction Type | Acylating Agent | Catalyst/Base | Solvent | Typical Yield |

| Fischer Esterification | Acetic Acid | H₂SO₄ (catalytic) | Toluene | Moderate to High |

| Acylation | Acetic Anhydride | Pyridine | Dichloromethane | High |

| Acylation | Benzoyl Chloride | Triethylamine | Dichloromethane | High |

Etherification

The formation of an ether linkage is another common modification of the hydroxyl group, which can significantly impact a molecule's lipophilicity and metabolic stability.

Williamson Ether Synthesis: This method involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.

| Alkylating Agent | Base | Solvent | Typical Yield |

| Methyl Iodide | NaH | Tetrahydrofuran (THF) | High |

| Benzyl Bromide | NaH | Dimethylformamide (DMF) | High |

Oxidation

Oxidation of the secondary alcohol in 1-ethylpiperidin-4-ol regenerates the corresponding ketone, 1-ethyl-4-piperidone. This transformation is crucial for both synthetic manipulations and understanding the metabolic fate of the parent molecule. A variety of oxidizing agents can be employed, with the choice often depending on the desired reaction conditions and tolerance of other functional groups.

| Oxidizing Agent | Solvent | Typical Yield |

| Pyridinium Chlorochromate (PCC) | Dichloromethane | High |

| Dess-Martin Periodinane (DMP) | Dichloromethane | High |

| Swern Oxidation (Oxalyl chloride, DMSO, Et₃N) | Dichloromethane | High |

The general workflow for these key reactions is illustrated below:

Caption: Key reactions of the hydroxyl group in 1-ethylpiperidin-4-ol.

Nucleophilic Substitution (Mitsunobu Reaction)

The Mitsunobu reaction provides a powerful method for the stereospecific substitution of the hydroxyl group with inversion of configuration. This reaction involves the activation of the alcohol with a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD), followed by displacement with a suitable nucleophile.

| Nucleophile | Reagents | Solvent | Stereochemistry |

| Benzoic Acid | PPh₃, DEAD | THF | Inversion |

| Phthalimide | PPh₃, DIAD | THF | Inversion |

Experimental Protocols

Synthesis of 1-Ethyl-4-piperidone

A round-bottom flask is charged with piperidin-4-one hydrochloride monohydrate (1 equivalent), sodium carbonate (2.5 equivalents), and acetonitrile. The mixture is heated to 85 °C, and bromoethane (1 equivalent) is added. The reaction is stirred overnight at this temperature. After cooling, the solids are filtered off, and the filtrate is concentrated under reduced pressure. The crude product is then purified by flash chromatography to yield 1-ethyl-4-piperidone.[1]

Reduction of 1-Ethyl-4-piperidone to 1-Ethylpiperidin-4-ol

To a solution of 1-ethyl-4-piperidone (1 equivalent) in methanol, sodium borohydride (1.5 equivalents) is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent such as ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated to afford 1-ethylpiperidin-4-ol.

Esterification of 1-Ethylpiperidin-4-ol with Acetic Anhydride

To a solution of 1-ethylpiperidin-4-ol (1 equivalent) in dichloromethane, pyridine (2 equivalents) is added, and the mixture is cooled to 0 °C. Acetic anhydride (1.5 equivalents) is then added dropwise. The reaction is allowed to warm to room temperature and stirred until completion. The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated aqueous sodium bicarbonate, brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the acetate ester.

Williamson Ether Synthesis of 1-Ethyl-4-methoxypiperidine

To a suspension of sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous THF at 0 °C, a solution of 1-ethylpiperidin-4-ol (1 equivalent) in anhydrous THF is added dropwise. The mixture is stirred at room temperature for 30 minutes. Methyl iodide (1.2 equivalents) is then added, and the reaction is stirred until completion. The reaction is carefully quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.

Oxidation of 1-Ethylpiperidin-4-ol using Dess-Martin Periodinane (DMP)

To a solution of 1-ethylpiperidin-4-ol (1 equivalent) in dichloromethane at room temperature, Dess-Martin periodinane (1.2 equivalents) is added in one portion. The reaction mixture is stirred until the starting material is consumed (monitored by TLC). The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. The mixture is stirred vigorously until the layers become clear. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated aqueous sodium bicarbonate, brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield 1-ethyl-4-piperidone.[2][3][4]

Conclusion

The hydroxyl group of 1-ethylpiperidin-4-ol offers a rich platform for chemical modification, enabling access to a wide array of derivatives with potentially diverse pharmacological profiles. The choice of reaction and conditions will depend on the desired functional group transformation and the overall synthetic strategy. The protocols and data presented in this guide serve as a valuable resource for researchers engaged in the synthesis and derivatization of this important piperidine scaffold.

References

An In-depth Technical Guide to the Safety and Handling of N-Ethyl-4-hydroxypiperidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for N-Ethyl-4-hydroxypiperidine (CAS No. 3518-83-0), a versatile intermediate in pharmaceutical and organic synthesis. The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of its properties and associated hazards.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic amine-like odor.[1] It is soluble in water and most common organic solvents.[1][2] Proper understanding of its physical and chemical properties is crucial for safe handling and storage.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₅NO | [3] |

| Molecular Weight | 129.20 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [1][2][4] |

| Boiling Point | 108-109 °C @ 20-21 Torr | [1] |

| approx. 210-213 °C (at atmospheric pressure) | [2] | |

| Melting Point | approx. 23-26 °C | [2] |

| Flash Point | 95.6 ± 0.0 °C | [1] |

| Density | 0.9529 g/cm³ @ 25 °C | [1] |

| Solubility | Soluble in water and organic solvents like alcohols and ethers. | [2] |

| pKa | 14.88 ± 0.20 (Predicted) | [5] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS classification indicates that it can cause skin, eye, and respiratory irritation. Some sources also indicate it may be harmful if swallowed.

| Hazard Classification | GHS Category | Hazard Statement | Source(s) |

| Skin Irritation | Category 2 | H315: Causes skin irritation | [1][5] |

| Serious Eye Irritation | Category 2 | H319: Causes serious eye irritation | [6] |

| Specific target organ toxicity – single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation | [4][6] |

| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed | [4] |

Hazard Pictogram:

-

GHS07 (Exclamation Mark)[6]

Experimental Protocols for Hazard Determination

While the safety data sheets for this compound consistently report its irritant properties, detailed experimental protocols for the specific toxicological studies on this compound are not publicly available. However, such studies are typically conducted following standardized guidelines from organizations like the Organisation for Economic Co-operation and Development (OECD). The likely methodologies are described below.

3.1. Acute Dermal Irritation/Corrosion

The skin irritation potential of a chemical is commonly assessed using a method based on the OECD Test Guideline 404 .[7][8] This test is typically conducted on albino rabbits.[3][7]

-

Principle: A small amount of the test substance (typically 0.5 mL for liquids) is applied to a shaved patch of skin on the animal's back.[8] The area is then covered with a semi-occlusive dressing for a set period, usually 4 hours.[7][8]

-

Observation: After the exposure period, the dressing is removed, and the skin is observed for signs of erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours).[7] The severity of these reactions is scored using a standardized grading system.

-

Outcome: The scores are used to determine the substance's irritation potential. Reversible skin damage characterizes irritation, while irreversible damage indicates corrosion.[4]

3.2. Acute Eye Irritation/Corrosion

Eye irritation studies are often based on the Draize test .[5][9] This test also typically uses albino rabbits.

-

Principle: A small amount of the substance (e.g., 0.1 mL for liquids) is instilled into the conjunctival sac of one of the rabbit's eyes.[9][10] The other eye serves as a control.

-

Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at specific time points after instillation.[5][11] The observed effects, such as redness, swelling, and discharge, are scored.

-

Outcome: The scores are used to classify the substance's eye irritation potential.

3.3. Acute Oral Toxicity

To determine if a substance is harmful if swallowed, a study following a guideline like the OECD Test Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure) is often performed.[1][2][12] This method is designed to use fewer animals and cause less suffering than traditional LD50 tests.[2]

-

Principle: The test substance is administered orally to a group of animals (usually rats, and typically females) at one of a series of fixed dose levels (5, 50, 300, 2000, or 5000 mg/kg body weight).[1][2] The procedure is stepwise, starting with a dose expected to produce some signs of toxicity without mortality.[2]

-

Observation: The animals are observed for a period of at least 14 days for signs of toxicity and mortality.[12][13] Body weight changes are also monitored.[12]

-

Outcome: The results are used to classify the substance for acute oral toxicity based on the observed effects at different dose levels.[1]

Safety and Handling Precautions

Given the hazardous nature of this compound, strict safety measures are required during its handling and storage.

4.1. Personal Protective Equipment (PPE)

Appropriate PPE must be worn to prevent exposure.

| PPE Type | Specification | Source(s) |

| Eye/Face Protection | Safety goggles or a face shield. | [1][2] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). Protective clothing to prevent skin contact. | [1] |

| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH/MSHA approved respirator should be used. | [1] |

4.2. Handling and Storage

-

Handling: Handle in a well-ventilated place.[1] Avoid contact with skin and eyes.[1][2] Avoid breathing vapors or mist.[3][6] Use non-sparking tools and take measures to prevent electrostatic discharge.[1]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2] Keep away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents.[1][2]

Emergency Procedures

5.1. First Aid Measures

Immediate action is required in case of exposure.

| Exposure Route | First Aid Procedure | Source(s) |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. | [1][12] |

| Skin Contact | Immediately remove contaminated clothing. Wash skin with plenty of soap and water. If skin irritation occurs, get medical help. | [1][12] |

| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. | [12] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately. | [12] |

5.2. Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[10][14]

-

Specific Hazards: The substance is a combustible liquid.[1][2] Thermal decomposition can produce toxic gases such as carbon monoxide, carbon dioxide, and nitrogen oxides.[12]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[12]

5.3. Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Wear appropriate personal protective equipment.[14]

-

Environmental Precautions: Prevent the substance from entering drains or waterways.[1]

-

Containment and Cleanup: Absorb the spill with an inert material (e.g., sand, earth) and place it in a suitable container for disposal as hazardous waste.[1]

Visualized Workflows and Relationships

6.1. Experimental Workflow for Dermal Irritation Testing

Caption: A typical workflow for an in vivo dermal irritation study based on OECD 404.

6.2. Hazard and Precaution Relationship Diagram

Caption: Relationship between hazards of this compound and necessary precautions.

References

- 1. oecd.org [oecd.org]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. oecd.org [oecd.org]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. Draize test - Wikipedia [en.wikipedia.org]

- 6. The Draize eye test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. grokipedia.com [grokipedia.com]

- 11. Retrospective analysis of the Draize test for serious eye damage/eye irritation: importance of understanding the in vivo endpoints under UN GHS/EU CLP for the development and evaluation of in vitro test methods - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Acute Toxicity Studies - Study Design of OECD Guideline 420: Acute Oral Toxicity – Fixed Dose Method - Tox Lab [toxlab.co]

- 13. youtube.com [youtube.com]

- 14. ecetoc.org [ecetoc.org]

Methodological & Application

Synthesis of N-Ethyl-4-hydroxypiperidine from 4-Piperidinol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of N-Ethyl-4-hydroxypiperidine, a valuable building block in pharmaceutical development, from the readily available starting material, 4-piperidinol. Two primary synthetic strategies, Direct N-Alkylation and Reductive Amination , are presented with a comparative analysis to aid in method selection based on laboratory-specific requirements such as yield, purity, and operational simplicity.

Introduction

This compound is a key intermediate in the synthesis of a variety of biologically active molecules. The presence of both a secondary amine and a hydroxyl group in the precursor, 4-piperidinol, allows for versatile chemical modifications. The ethylation of the nitrogen atom is a crucial step in the elaboration of more complex molecular architectures. The choice of synthetic route can significantly impact the efficiency and scalability of the process.

Comparative Analysis of Synthetic Methods

| Parameter | Method 1: Direct N-Alkylation | Method 2: Reductive Amination |

| Principle | Direct substitution reaction on the nitrogen atom using an ethylating agent. | Formation of an iminium intermediate followed by reduction. |

| Key Reagents | 4-Piperidinol, Ethyl Iodide/Bromide, K₂CO₃, Acetonitrile/DMF | 4-Piperidinol, Acetaldehyde, NaBH(OAc)₃, Dichloromethane |

| Typical Yield | 75-85% | 80-90% |

| Reaction Time | 6-12 hours | 4-8 hours |

| Temperature | Room Temperature to 60°C | Room Temperature |

| Advantages | Simple one-step procedure, readily available reagents. | High selectivity, mild reaction conditions, often higher yields. |

| Disadvantages | Potential for over-alkylation (quaternary salt formation), may require elevated temperatures. | Two-step one-pot reaction, acetaldehyde can be volatile. |

| Purification | Extraction and column chromatography. | Extraction and column chromatography. |

Method 1: Direct N-Alkylation

This method involves the direct reaction of 4-piperidinol with an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a base to neutralize the acid formed during the reaction.

Signaling Pathway

Caption: Direct N-Alkylation of 4-Piperidinol.

Experimental Protocol

Materials:

-

4-Piperidinol (1.0 eq)

-

Ethyl Iodide (1.2 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous Acetonitrile (solvent)

-

Dichloromethane (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate/Hexane mixture (eluent)

Procedure:

-

To a stirred solution of 4-piperidinol (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).

-

Slowly add ethyl iodide (1.2 eq) to the suspension at room temperature.

-

Heat the reaction mixture to 60°C and stir for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction (disappearance of the starting material), cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in dichloromethane and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford pure this compound.

Method 2: Reductive Amination

This method provides a highly selective route to N-ethylation by first forming an iminium ion intermediate from 4-piperidinol and acetaldehyde, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride.

Experimental Workflow

Caption: Reductive Amination Experimental Workflow.

Experimental Protocol

Materials:

-

4-Piperidinol (1.0 eq)

-

Acetaldehyde (1.5 eq)

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloromethane (DCM) (solvent)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Dichloromethane/Methanol mixture (eluent)

Procedure:

-

Dissolve 4-piperidinol (1.0 eq) in dichloromethane.

-

Add acetaldehyde (1.5 eq) to the solution and stir for 30 minutes at room temperature to facilitate the formation of the iminium intermediate.

-

In a separate flask, suspend sodium triacetoxyborohydride (1.5 eq) in dichloromethane.

-

Slowly add the solution containing the iminium intermediate to the suspension of the reducing agent at room temperature.

-

Stir the reaction mixture for 4-8 hours at room temperature. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to yield pure this compound.

Characterization Data for this compound

| Property | Value |

| Molecular Formula | C₇H₁₅NO[1] |

| Molecular Weight | 129.20 g/mol [1] |

| Appearance | Colorless to light yellow liquid[2] |

| Boiling Point | 210-213 °C[2] |

| Melting Point | 23-26 °C[2] |

| Solubility | Soluble in water and most organic solvents[2] |

Note: Spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) should be acquired to confirm the structure and purity of the synthesized compound.

Safety Precautions

-

Conduct all reactions in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Ethyl iodide and acetaldehyde are volatile and flammable. Handle with care and avoid ignition sources.

-

Sodium triacetoxyborohydride is a moisture-sensitive reagent. Handle under an inert atmosphere if possible.

-

Refer to the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

Both direct N-alkylation and reductive amination are effective methods for the synthesis of this compound from 4-piperidinol. The choice of method will depend on the specific needs of the researcher, considering factors such as desired yield, purity requirements, and available equipment and reagents. For higher selectivity and milder conditions, reductive amination is generally the preferred route. Direct N-alkylation offers a simpler, one-step alternative. The provided protocols offer a solid foundation for the successful synthesis and purification of this important pharmaceutical intermediate.

References

Application Notes and Protocols: Reduction of N-ethyl-4-piperidone to 1-ethylpiperidin-4-ol